(3-Furan-2-yl-propyl)-methyl-amine

Organic Synthesis Process Chemistry Yield Optimization

(3-Furan-2-yl-propyl)-methyl-amine (CAS 17369-80-1) is a secondary amine comprising a 2-furyl group linked to a propyl chain terminating in a methylamine moiety. Its molecular formula is C8H13NO with a molecular weight of 139.19 g/mol.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 17369-80-1
Cat. No. B187960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Furan-2-yl-propyl)-methyl-amine
CAS17369-80-1
Synonyms(3-FURAN-2-YL-PROPYL)-METHYL-AMINE
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCNCCCC1=CC=CO1
InChIInChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3
InChIKeyGKIUEIPANNQGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source (3-Furan-2-yl-propyl)-methyl-amine CAS 17369-80-1: A Technical Procurement Primer


(3-Furan-2-yl-propyl)-methyl-amine (CAS 17369-80-1) is a secondary amine comprising a 2-furyl group linked to a propyl chain terminating in a methylamine moiety . Its molecular formula is C8H13NO with a molecular weight of 139.19 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, leveraging the electron-rich furan ring to impart distinct reactivity and physicochemical properties compared to saturated or aromatic amine counterparts [1].

Why (3-Furan-2-yl-propyl)-methyl-amine Cannot Be Replaced by Generic Furan Amines


In scientific and industrial procurement, substituting (3-Furan-2-yl-propyl)-methyl-amine with a generic furan amine—such as furfurylamine or an N,N-dimethyl analog—can fundamentally alter reaction outcomes and product properties. The specific spacing of the propyl linker and the secondary amine nature critically influence basicity, hydrogen bonding capacity, and lipophilicity [1]. These differences directly impact synthesis yields, catalyst compatibility, and the biological activity of downstream molecules, making precise structural fidelity essential [2].

Quantitative Differentiation of (3-Furan-2-yl-propyl)-methyl-amine Against Structural Analogs


Synthesis Efficiency: A Quantitative Yield Protocol for (3-Furan-2-yl-propyl)-methyl-amine

A one-step synthesis protocol for (3-furan-2-yl-propyl)-methyl-amine was developed using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This efficiency directly contrasts with the more complex, multi-step syntheses often required for N,N-dimethyl or diethyl analogs [2], which frequently yield lower overall percentages.

Organic Synthesis Process Chemistry Yield Optimization

Optimized Basicity: pKa Differentiation from Primary and Tertiary Analogs

(3-Furan-2-yl-propyl)-methyl-amine possesses a predicted pKa of 10.56±0.10 , indicating its strength as a secondary amine base. This value is significantly higher than that of the primary amine furfurylamine (pKa 9.12±0.29) and represents a distinct protonation state compared to the non-basic tertiary N,N-dimethyl analog (pKa not applicable) [1].

Physical Organic Chemistry Medicinal Chemistry Reaction Optimization

Lipophilicity Control: LogP as a Determinant of Molecular Behavior

The calculated LogP for (3-furan-2-yl-propyl)-methyl-amine is approximately 1.4-1.5 [1]. This value is strategically intermediate; it is substantially higher than the more polar furfurylamine (LogP ~0.37) , yet lower than the more lipophilic N,N-dimethyl (XLogP3 2.1) [2] and diethyl (LogP 2.55) [3] analogs.

ADME Drug Design Partition Coefficient

Hydrogen Bonding Capacity: A Unique Secondary Amine Profile

As a secondary amine, (3-furan-2-yl-propyl)-methyl-amine acts as both a hydrogen bond donor and acceptor (1 donor, 2 acceptor sites) . This contrasts sharply with the N,N-dimethyl analog, which possesses 0 hydrogen bond donors and 2 acceptors, limiting its capacity for directional intermolecular interactions [1].

Supramolecular Chemistry Catalysis Molecular Recognition

Validated Application Scenarios for Procuring (3-Furan-2-yl-propyl)-methyl-amine CAS 17369-80-1


Medicinal Chemistry: Development of Furan-Containing Bioactive Molecules

The compound's balanced lipophilicity and secondary amine functionality make it an ideal scaffold for fragment-based drug discovery and lead optimization [1]. Its LogP of ~1.4-1.5 facilitates both membrane permeability and aqueous solubility, a key requirement for drug-likeness. Procurement of this specific intermediate enables the exploration of structure-activity relationships where the propyl linker and methylamine moiety are critical pharmacophoric elements .

Chemical Synthesis: High-Yield Production of Advanced Intermediates

As demonstrated by the quantitative yield protocol, this compound can be reliably synthesized and is thus a preferred starting material for generating more complex furan-based structures [1]. Researchers and process chemists can confidently procure this intermediate knowing that its synthesis is efficient and scalable, minimizing waste and cost in downstream applications.

Materials Science: Synthesis of Functional Polymers and Ligands

The compound's capacity for both hydrogen bonding and secondary amine reactivity makes it a valuable monomer for creating functional polymers with tailored properties [1]. For instance, it can be incorporated into epoxy resins or polyamides to influence thermal stability and refractive index, or used as a ligand in coordination chemistry where its specific basicity and binding geometry are advantageous .

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